4-Methyl-1,8-naphthyridine-2,7-diol
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Overview
Description
4-Methyl-1,8-naphthyridine-2,7-diol is a heterocyclic compound with the molecular formula C9H8N2O2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,8-naphthyridine-2,7-diol can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,8-naphthyridine-2,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,7-dione, while reduction may produce this compound derivatives with reduced functional groups.
Scientific Research Applications
4-Methyl-1,8-naphthyridine-2,7-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-1,8-naphthyridine-2,7-diol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications .
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound of 4-Methyl-1,8-naphthyridine-2,7-diol, known for its antibacterial properties.
Enoxacin: A 1,8-naphthyridine derivative with antibacterial activity.
Nalidixic Acid: Another 1,8-naphthyridine derivative used as an antibacterial agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and diol groups enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
7668-02-2 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methyl-1,8-dihydro-1,8-naphthyridine-2,7-dione |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-8(13)11-9-6(5)2-3-7(12)10-9/h2-4H,1H3,(H2,10,11,12,13) |
InChI Key |
DYXXFJOZBXIFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=O)N2 |
Origin of Product |
United States |
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